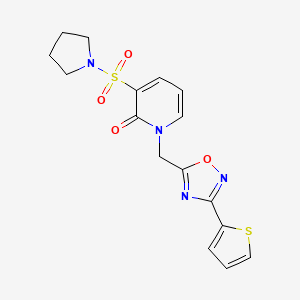

3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group at position 3 and a pyrrolidin-1-ylsulfonyl moiety. The 1,2,4-oxadiazole is a bioisostere for carboxylate groups, enhancing metabolic stability and target binding affinity . The pyrrolidine sulfonyl group contributes to solubility in polar solvents and may improve pharmacokinetic properties compared to non-sulfonylated analogs.

Properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(18-24-14)12-5-4-10-25-12/h3-7,10H,1-2,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRRFDOELOILDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one (CAS Number: 1396709-14-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.5 g/mol. The structure features a pyridine ring, a pyrrolidine sulfonamide, and a thiophene-substituted oxadiazole moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing the oxadiazole ring have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine and thiophene groups enhances this activity by potentially disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in research focusing on cyclooxygenase (COX) inhibition. In vitro studies have demonstrated that certain derivatives show selective inhibition of COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, one study reported an IC50 value of 0.52 µM for a related compound . This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammation and microbial resistance.

Molecular Targets:

- COX Enzymes: Inhibition of COX-II leads to reduced production of inflammatory mediators such as prostaglandins.

- Bacterial Enzymes: Disruption of bacterial metabolic pathways through interference with essential enzymes.

Pathways Involved:

The compound may modulate various signaling pathways associated with inflammation and infection response, enhancing its therapeutic potential.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects: A study published in ACS Omega demonstrated that derivatives similar to the compound exhibited significant anti-inflammatory effects in vivo, with a percentage inhibition comparable to standard treatments .

- Antimicrobial Efficacy: Research highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains, suggesting that modifications to the thiophene or pyrrolidine components could enhance potency .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| MIC against Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| IC50 against COX-II | ~0.52 µM |

| Potential Applications | Antimicrobial, Anti-inflammatory |

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of compounds containing oxadiazole and pyridine frameworks exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The presence of the oxadiazole ring is crucial for enhancing the antimicrobial activity of these derivatives.

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. The incorporation of the pyridine and oxadiazole moieties has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, studies on related compounds suggest that they may target specific enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound's design suggests potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibitors of DHODH have therapeutic implications in treating autoimmune diseases and certain cancers . The structure–activity relationship (SAR) studies indicate that modifications on the thiophene or pyridine rings can significantly affect enzyme inhibition potency.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, compounds similar to 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one were tested against clinical isolates of bacteria and fungi. Results demonstrated that modifications in the substituents significantly influenced antimicrobial activity, with some derivatives showing potent inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer potential of pyridine-based compounds. The results indicated that certain derivatives led to a marked decrease in cell viability in various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two analogs (Table 1):

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Functional Implications

Heterocyclic Ring Variations :

- The 1,2,4-oxadiazole in the target compound and the second analog () acts as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability . In contrast, the 1,2,4-triazole in the third analog () introduces a sulfur atom, enabling hydrogen bonding and metal coordination.

- The thiophene position (2-yl vs. 3-yl) alters electronic distribution: the 2-yl substituent in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to the 3-yl isomer .

Substituent Effects: The pyrrolidin-1-ylsulfonyl group in the target compound increases polarity and solubility compared to the trifluoromethoxybenzyl group in ’s analog, which is more lipophilic and may enhance blood-brain barrier penetration.

Molecular Weight and Drug-Likeness :

- The target compound (MW ~396) and the trifluoromethoxy analog (MW ~420) exceed the ideal range for oral bioavailability (MW < 500), whereas the triazole analog (MW ~324) aligns better with Lipinski’s rules .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and sulfonylation of pyrrolidine derivatives. Key intermediates include 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde and pyrrolidin-1-ylsulfonyl chloride. Reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine are often employed to facilitate nucleophilic substitutions .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the positions of the thiophene, oxadiazole, and pyrrolidinone moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .

Q. What are the solubility and stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : The compound is likely sparingly soluble in water due to its hydrophobic thiophene and oxadiazole groups. Solubility can be enhanced using DMSO or DMF. Stability studies under varying pH (e.g., 4–9) and temperatures (25–60°C) are recommended, as sulfonamide linkages may hydrolyze under acidic/basic conditions .

Q. What analytical techniques are recommended for purity assessment during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Thin-Layer Chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks. Combustion analysis (C, H, N, S) ensures elemental composition matches theoretical values .

Q. Which functional groups are critical for the compound’s reactivity, and how can they be modified?

- Methodological Answer : The sulfonamide group (pyrrolidin-1-ylsulfonyl) and oxadiazole ring are key reactivity sites. Modifications like substituting thiophene with other heterocycles (e.g., furan or pyridine) or altering the pyrrolidine substituents can influence electronic properties and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, optimize parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading. Response Surface Methodology (RSM) identifies interactions between variables to maximize yield while minimizing side products .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing thiophene with benzothiophene or varying sulfonamide groups). Biological assays (e.g., enzyme inhibition or cellular uptake) are paired with computational docking to map pharmacophore requirements .

Q. How can stability under varied pH and temperature conditions be systematically assessed?

- Methodological Answer : Accelerated stability studies in buffer solutions (pH 1–10) at 40°C/75% RH (ICH guidelines) monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products (e.g., hydrolyzed sulfonamides) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases or GPCRs. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

- Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., fluorescence-based readouts) are standardized using positive controls (e.g., staurosporine for kinases). Dose-response curves (IC₅₀ determination) and selectivity profiling against related targets validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.